Lead(II) stearate

Descripción general

Descripción

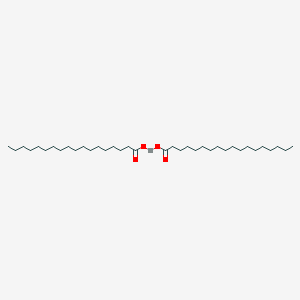

Lead(II) stearate, also known as lead distearate or lead(2+) octadecanoate, is a metal-organic compound formed from lead and stearic acid. It is classified as a metallic soap, which is a metal derivative of a fatty acid. The chemical formula for this compound is C₃₆H₇₀PbO₄, and it appears as a white powder with a slight fatty odor . This compound is slightly soluble in water but more soluble in hot ethanol and other organic solvents .

Métodos De Preparación

Lead(II) stearate can be synthesized through several methods:

-

Reaction of Stearic Acid with Lead(II) Oxide: : This method involves reacting stearic acid with lead(II) oxide in the presence of a catalyst, such as acetic acid. The reaction can be represented as:

2C17H35COOH+PbO→(C17H35COO)2Pb+H2O

-

Exchange Reaction between Lead(II) Acetate and Sodium Stearate: : In this method, lead(II) acetate reacts with sodium stearate to form this compound and sodium acetate:

Pb(CH3COO)2+2NaC18H35O2→Pb(C18H35O2)2+2CH3COONa

-

Industrial Production: : Industrially, this compound is produced by adding stearic acid to a reactor to melt, followed by the addition of sodium hydroxide solution to generate sodium stearate. Then, a dilute lead acetate solution is added, and the reaction mixture is stirred, dehydrated, dried, and ground to obtain this compound powder .

Análisis De Reacciones Químicas

Direct Reaction of Stearic Acid and Lead Oxide

The primary synthesis involves reacting stearic acid (CHCOOH) with lead(II) oxide (PbO) in the presence of acetic acid as a catalyst :

Conditions :

Metathesis Reaction with Lead Acetate

An alternative method uses sodium stearate and lead(II) acetate in an aqueous exchange reaction :

Key Factors :

Thermal Decomposition

Lead(II) stearate decomposes under high temperatures, releasing toxic lead oxides and hydrocarbons:

Thermal Stability Parameters

| Property | Value | Source |

|---|---|---|

| Melting Point | 105–115°C | |

| Decomposition Temperature | >300°C | |

| Boiling Point | 359.4°C |

Decomposition Pathway :

Hydrolysis in Aqueous Media

This compound undergoes partial hydrolysis in water, releasing bioavailable Pb ions :

Solubility Data :

| Medium | Solubility (mg/L) | Lead Ion Release (µg/L) | Source |

|---|---|---|---|

| Cold Water | 0.5 | 20 | |

| Hot Ethanol | 150 | – |

Reaction with Strong Acids

In acidic environments, stearate ligands are displaced:

Environmental Persistence

-

Soil : Low mobility due to high hydrophobicity (log = 8.2) .

-

Aquatic Systems : Forms insoluble Pb(OH) colloids, posing long-term toxicity to aquatic organisms .

Bioavailability in Mammals

This compound exhibits higher plasma bioavailability compared to inorganic lead compounds :

| Parameter | Lead Stearate | Inorganic Lead |

|---|---|---|

| Plasma Lead (µg/dL) | 1.0 ± 0.57 | 0.42 ± 0.3 |

| Pb/Pb | 0.38 | 0.15 |

Polymer Stabilization

In PVC, lead stearate scavenges HCl through:

Lubricant Degradation

At high pressures, lead stearate forms protective lead sulfide layers:

Aplicaciones Científicas De Investigación

Lubricants

Lead(II) stearate is commonly used as a lubricant in various applications, particularly in the processing of plastics. It serves as a stabilizer in polyvinyl chloride (PVC) formulations, enhancing the flow properties during processing and improving the final product's quality. The compound is effective in reducing friction between moving parts and is utilized in extreme pressure lubricants, which are critical in heavy machinery and automotive applications .

Stabilizers in Plastics

In the plastics industry, this compound acts as a heat stabilizer. It prevents degradation of polymers during processing and prolongs their lifespan by inhibiting thermal degradation. This application is particularly relevant for PVC, where lead stearate helps maintain mechanical properties under heat .

Paints and Coatings

This compound is employed as a drier in oil-based paints and varnishes. It accelerates the polymerization and oxidation processes, allowing for faster drying times and improved finish quality. Its ability to enhance the durability of coatings makes it a valuable additive in the paint industry .

Cosmetics and Personal Care Products

In cosmetics, this compound has been used as a thickening agent and stabilizer. It contributes to the texture and application properties of creams and lotions, although its use has declined due to health concerns associated with lead exposure .

Worker Exposure Studies

A study investigated the blood lead levels among workers exposed to this compound compared to those exposed to inorganic lead compounds. The results indicated that workers exposed to lead stearate had significantly higher concentrations of lead in plasma, suggesting different bioavailability and potential toxicological effects compared to other lead forms . This highlights the need for careful monitoring of exposure levels in industrial settings.

Environmental Assessments

Environmental assessments have evaluated the risks associated with this compound use. These studies indicate that while the compound is effective in industrial applications, its environmental impact must be managed due to its toxicity and potential for bioaccumulation .

Physical Properties

This compound appears as a white powder with a slight fatty odor, is slightly soluble in water, but soluble in hot ethanol. Its hygroscopic nature allows it to absorb moisture from the air, which can affect its performance as a lubricant or stabilizer .

Regulatory Considerations

Due to its toxicity, the use of this compound is subject to stringent regulations in many countries. The decline in its use in cosmetics and other consumer products reflects growing health concerns regarding lead exposure .

Mecanismo De Acción

The mechanism of action of lead(II) stearate involves its ability to stabilize polymers by preventing degradation. In the case of PVC, this compound acts as a heat stabilizer, preventing the release of hydrochloric acid during thermal processing. This stabilization is achieved through the formation of a protective layer on the polymer surface, which inhibits further degradation .

Comparación Con Compuestos Similares

Lead(II) stearate is similar to other lead soaps, such as lead palmitate and lead azelate. These compounds share similar properties and applications but differ in the length of the fatty acid chain. For example:

Lead Palmitate: Formed from lead and palmitic acid, it has a shorter fatty acid chain compared to this compound.

Lead Azelate: Formed from lead and azelaic acid, it has a different chain length and structure compared to this compound.

This compound is unique due to its specific fatty acid chain length, which imparts distinct physical and chemical properties, making it suitable for specific applications in stabilizing polymers and as a lubricant .

Actividad Biológica

Lead(II) stearate, a metal-organic compound with the formula Pb(C₁₈H₃₆O₂)₂, is a lead salt derived from stearic acid. While it has various industrial applications, its biological activity, particularly its toxicity and environmental impact, warrants thorough examination. This article synthesizes diverse research findings regarding the biological activity of this compound, highlighting its toxicological profiles, environmental implications, and relevant case studies.

This compound appears as a white powder and is known for its hygroscopic nature. It is slightly soluble in warm water but more soluble in hot ethanol and ether. Common applications include:

- Drier in Paints and Varnishes : Enhances drying times.

- Stabilizer in Polymers : Acts as a lubricant and stabilizer in vinyl polymers.

- Corrosion Inhibitor : Used in petroleum products to prevent metal corrosion.

Despite these applications, the compound poses significant health risks due to lead's inherent toxicity.

Acute and Chronic Toxicity

This compound is classified as an acute toxic substance. Exposure can occur through inhalation, ingestion, or skin contact, leading to various health issues:

- Neurological Damage : Lead exposure is linked to cognitive impairments and developmental disorders in children.

- Carcinogenic Potential : Studies indicate that lead compounds may be carcinogenic. For instance, lead subacetate has been associated with kidney tumors in animal studies, suggesting a potential risk for similar effects from this compound due to its chemical structure .

Environmental Impact

This compound is recognized for its environmental hazards. It is toxic to aquatic organisms and poses long-term risks to ecosystems:

- Bioaccumulation : Although it does not significantly bioaccumulate, ionic lead released into the environment can accumulate in organisms over time .

- Ecotoxicity : The compound has been shown to have detrimental effects on aquatic life, with studies indicating that even low concentrations can disrupt biological functions .

Study 1: Toxicity Assessment in Aquatic Environments

A study assessed the impact of this compound on aquatic organisms. Results indicated that exposure led to significant mortality rates among fish species within 48 hours of exposure at concentrations as low as 0.1 mg/L. The study concluded that this compound poses a serious risk to aquatic ecosystems and should be managed carefully .

Study 2: Developmental Effects on Mammals

Research involving pregnant mice exposed to lead acetate (analogous to this compound) demonstrated increased incidences of kidney tumors in offspring. This study highlighted the potential for developmental harm associated with lead exposure during critical growth periods .

Comparative Analysis of Lead Salts

To understand the unique properties of this compound compared to other lead salts derived from fatty acids, the following table summarizes key characteristics:

| Compound Name | Chemical Formula | Solubility | Unique Features |

|---|---|---|---|

| This compound | Pb(C₁₈H₃₆O₂)₂ | Slightly soluble | Used as a stabilizer and lubricant |

| Lead(II) Palmitate | Pb(C₁₄H₂₈O₂)₂ | More soluble in organic solvents | Commonly used in coatings |

| Lead(II) Oleate | Pb(C₁₈H₃₄O₂)₂ | Soluble in organic solvents | Used in various cosmetic applications |

| Lead(II) Myristate | Pb(C₁₄H₂₈O₂)₂ | Lower molecular weight | Different solubility profile |

The table illustrates that while all these compounds share similarities in structure and toxicity due to the presence of lead, their solubility and specific applications vary significantly.

Propiedades

IUPAC Name |

lead(2+);octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C18H36O2.Pb/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*2-17H2,1H3,(H,19,20);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQLDLKMNUJERMK-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Pb+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Pb(C18H35O2)2, C36H70O4Pb | |

| Record name | LEAD STEARATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3746 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0029630 | |

| Record name | Octadecanoic acid, lead(2+) salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0029630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

774 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Powdery white solid with a slight fatty odor. Sinks in water. (USCG, 1999), White solid with slight fatty odor; [CAMEO] | |

| Record name | LEAD STEARATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3746 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lead(II) stearate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2531 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

greater than 450 °F (USCG, 1999), Flash point > 450 °F | |

| Record name | LEAD STEARATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3746 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lead(II) stearate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2531 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Density |

1.34 to 1.4 (USCG, 1999) | |

| Record name | LEAD STEARATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3746 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

1072-35-1; 7428-48-0; 56189-09-4; 52652-59-2(replacedby56189-09-4), 1072-35-1, 90459-52-2, 7428-48-0 | |

| Record name | LEAD STEARATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3746 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lead stearate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072351 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecanoic acid, lead(2+) salt, basic | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090459522 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecanoic acid, lead(2+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octadecanoic acid, lead(2+) salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0029630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lead distearate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.733 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Stearic acid, lead salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.244 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Octadecanoic acid, lead(2+) salt, basic | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.083.328 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEAD STEARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HQ5TZ3NAEI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

240.3 °F (USCG, 1999) | |

| Record name | LEAD STEARATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3746 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.